Methyl 3-oxotetradecanoate
CAS No.: 22348-97-6
Cat. No.: VC20752425
Molecular Formula: C15H28O3
Molecular Weight: 256.38 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 22348-97-6 |
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Molecular Formula | C15H28O3 |
Molecular Weight | 256.38 g/mol |
IUPAC Name | methyl 3-oxotetradecanoate |
Standard InChI | InChI=1S/C15H28O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h3-13H2,1-2H3 |
Standard InChI Key | DTBSXIIDKUOHEN-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCC(=O)CC(=O)OC |
Canonical SMILES | CCCCCCCCCCCC(=O)CC(=O)OC |
Chemical Identity and Nomenclature
Chemical Identification
Methyl 3-oxotetradecanoate is uniquely identified through several standard chemical identifiers. The most commonly used identifier is its Chemical Abstracts Service (CAS) registry number, 22348-97-6, which unambiguously distinguishes it from other chemical compounds . Additionally, it is registered in the European Inventory of Existing Commercial Chemical Substances (EINECS) with the number 244-929-1 .
The molecular formula of methyl 3-oxotetradecanoate is C15H28O3, corresponding to a molecular weight of 256.38100 g/mol . This formula represents the composition of the molecule: fifteen carbon atoms, twenty-eight hydrogen atoms, and three oxygen atoms arranged in a specific structural configuration that defines its chemical identity and properties .
Nomenclature and Synonyms
Methyl 3-oxotetradecanoate is recognized by various synonyms in scientific literature and commercial contexts. These alternative names include:
The diversity of these synonyms reflects the compound's presence across different fields and applications, each name emphasizing particular aspects of its structure or function .
Physical and Chemical Properties
Physical Properties
Methyl 3-oxotetradecanoate exhibits distinctive physical properties that influence its handling, storage, and applications. The compound presents as a light yellow to yellow solid at room temperature . Comprehensive physical properties of methyl 3-oxotetradecanoate are summarized in the following table:
These physical properties are essential considerations for researchers working with this compound, particularly for purification processes, reaction design, and handling protocols .
Chemical Properties
The chemical behavior of methyl 3-oxotetradecanoate is largely determined by its functional groups—specifically the ketone group at the third carbon position and the methyl ester group. Key chemical properties include:
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LogP: 4.03950 or 5.500 (estimated) , indicating high lipophilicity and limited water solubility
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pKa: 10.65±0.46 (Predicted) , reflecting the acidity of the hydrogens at the alpha position to both the ketone and ester groups
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Solubility: Slightly soluble in chloroform, ethyl acetate, and methanol
The alpha position between the ketone and ester groups exhibits enhanced acidity, making it reactive in condensation reactions and other synthetic processes. This reactivity pattern is characteristic of beta-keto esters and contributes significantly to the compound's utility in organic synthesis .
Synthesis Methods
Standard Synthetic Route
One documented method for synthesizing methyl 3-oxotetradecanoate involves the reaction of a carboxylic acid with carbonyldiimidazole (CDI) and monomethyl malonate in the presence of dibutylmagnesium. The detailed procedure as reported includes:
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Dissolving carboxylic acid (13.8 g, 69 mmol) in dry tetrahydrofuran (THF) under inert atmosphere and cooling to 0°C
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Adding carbonyldiimidazole (CDI) (13.4 g, 83 mmol) in small portions
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Warming the reaction to room temperature and stirring for 1 hour
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In a separate flask, dissolving monomethyl malonate (9.8 g, 83 mmol) in THF under inert atmosphere and cooling to -78°C
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Adding dibutylmagnesium (1.0 M in heptane, 0.6 equivalents) to form a white solid
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Warming to room temperature and stirring for 1 hour
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Combining the acylimidazole with the magnesium salt and stirring for 3 days
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Processing and purifying through flash chromatography (7:1 hexanes:ethyl acetate)
This synthetic approach reportedly yields the beta-keto ester with an 83% yield . The method demonstrates the standard acylation strategy commonly employed for beta-keto ester synthesis, utilizing the reactivity of the malonate carbanion toward acyl derivatives.
Isotopically Labeled Synthesis
Research involving carbon-13 labeled tetradecanoic acids has relevance to understanding the synthesis pathways of compounds like methyl 3-oxotetradecanoate. In a documented synthesis of [3-13C]tetradecanoic acid, alkylation of diethyl sodio-malonate with [1-13C]1-bromododecane was performed, followed by saponification and decarboxylation to yield the labeled acid .
Additionally, the synthesis of labeled compounds at the 6-position involved coupling appropriately labeled alkylcadmium chloride with half acid chloride methyl esters of dioic acids, producing the corresponding oxo-fatty acid esters. This was followed by formation of tosylhydrazones and reduction with sodium cyanoborohydride to obtain the labeled methyl tetradecanoate, which upon hydrolysis yielded the desired tetradecanoic acid .
These isotopic labeling techniques demonstrate the versatility of synthetic approaches to tetradecanoic acid derivatives and provide valuable tools for studying metabolic pathways involving these compounds.
Applications and Uses
Organic Synthesis Applications
Methyl 3-oxotetradecanoate serves as an important intermediate in organic synthesis, particularly due to its beta-keto ester functionality . The compound's reactivity pattern makes it valuable for:
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Synthesis of more complex molecules through condensation reactions
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Preparation of heterocyclic compounds through cyclization reactions
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Creation of pharmaceutically relevant intermediates
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Development of natural product analogs
The beta-keto ester functionality allows for various transformations, including alkylation, reduction, and condensation reactions, making methyl 3-oxotetradecanoate a versatile building block in synthetic organic chemistry .
Research Applications
In research contexts, methyl 3-oxotetradecanoate and related compounds have been used in the preparation of carbon-13 labeled tetradecanoic acids, which are subsequently employed to synthesize labeled diacyl phosphatidylcholines . These labeled compounds serve as valuable tools in metabolic studies, providing insights into biochemical pathways and mechanisms.
The compound has also been identified as an impurity in the pharmaceutical agent orlistat (designated as "Orlistat Impurity 61"), highlighting its relevance in pharmaceutical analysis and quality control processes .
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